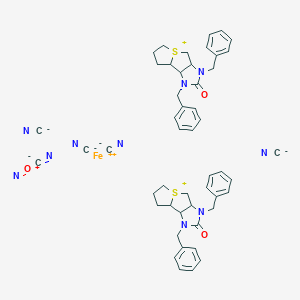
Trimetaphan nitroprusside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimetaphan nitroprusside is a chemical compound that is used in scientific research for its ability to lower blood pressure. It is a combination of two drugs, trimetaphan and nitroprusside, and is used to treat hypertension and other related conditions.
Mechanism Of Action
The mechanism of action of trimetaphan nitroprusside involves the combined effects of trimetaphan and nitroprusside. Trimetaphan blocks the action of acetylcholine at the ganglia, leading to a decrease in sympathetic tone and a subsequent decrease in blood pressure. Nitroprusside relaxes the smooth muscle in blood vessels, leading to a decrease in blood pressure. The combination of these two drugs creates a potent antihypertensive agent.
Biochemical And Physiological Effects
The biochemical and physiological effects of trimetaphan nitroprusside include a decrease in blood pressure, a decrease in sympathetic tone, and a relaxation of smooth muscle in blood vessels. It also has effects on renal function, cardiac output, and other organ systems. The effects of trimetaphan nitroprusside are dose-dependent, and careful titration is required to achieve the desired effects.
Advantages And Limitations For Lab Experiments
The advantages of using trimetaphan nitroprusside in lab experiments include its potent antihypertensive effects, its ability to induce hypotension in animal models, and its effects on the autonomic nervous system. However, there are also limitations to its use, including the need for careful titration to avoid excessive hypotension, the potential for adverse effects on renal function and other organ systems, and the need for specialized equipment to administer the drug.
Future Directions
There are several future directions for research on trimetaphan nitroprusside. One area of interest is the development of new antihypertensive agents that combine the effects of trimetaphan and nitroprusside in a more targeted and effective manner. Another area of interest is the use of trimetaphan nitroprusside in the treatment of other conditions, such as pulmonary hypertension and sepsis. Finally, there is a need for further research on the mechanisms underlying the effects of trimetaphan nitroprusside on the autonomic nervous system and other physiological processes.
Synthesis Methods
Trimetaphan nitroprusside is synthesized by combining trimetaphan and nitroprusside in the appropriate ratios. Trimetaphan is a competitive ganglionic blocker that blocks the action of acetylcholine at the ganglia, leading to a decrease in sympathetic tone and a subsequent decrease in blood pressure. Nitroprusside is a vasodilator that relaxes the smooth muscle in blood vessels, leading to a decrease in blood pressure. The combination of these two drugs creates a potent antihypertensive agent.
Scientific Research Applications
Trimetaphan nitroprusside is used in scientific research to study the effects of blood pressure on various physiological processes. It is commonly used in animal models to induce hypotension and study the effects of low blood pressure on the cardiovascular system, renal function, and other organ systems. It is also used in studies of the autonomic nervous system and the mechanisms underlying hypertension.
properties
CAS RN |
115722-30-0 |
|---|---|
Product Name |
Trimetaphan nitroprusside |
Molecular Formula |
C49H50FeN10O3S2 |
Molecular Weight |
947 g/mol |
IUPAC Name |
azanylidyneoxidanium;3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;iron(2+);pentacyanide |
InChI |
InChI=1S/2C22H25N2OS.5CN.Fe.NO/c2*25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;5*1-2;;1-2/h2*1-6,8-11,19-21H,7,12-16H2;;;;;;;/q2*+1;5*-1;+2;+1 |
InChI Key |
QKJSDHFNANBJMK-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.N#[O+].[Fe+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.N#[O+].[Fe+2] |
synonyms |
trimetaphan nitroprusside trimethaphan nitroprusside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



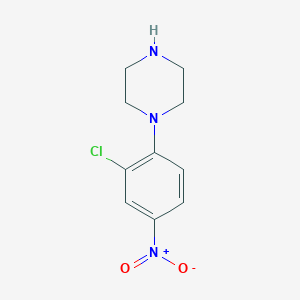
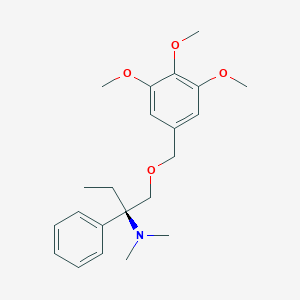
![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)
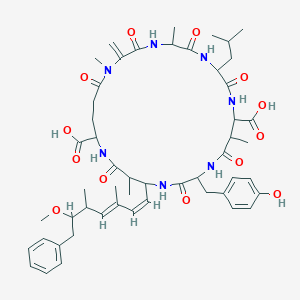
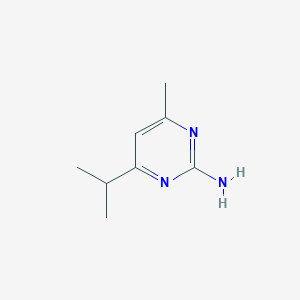
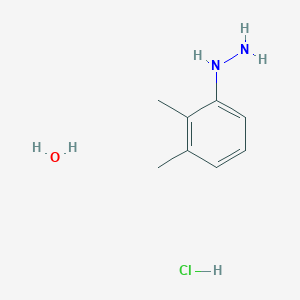
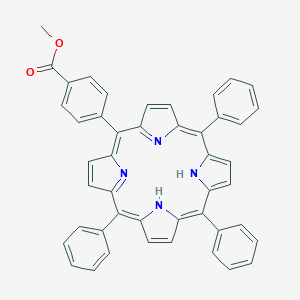
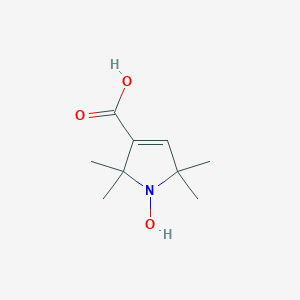
![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
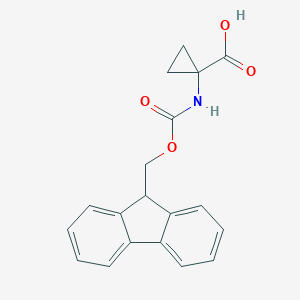
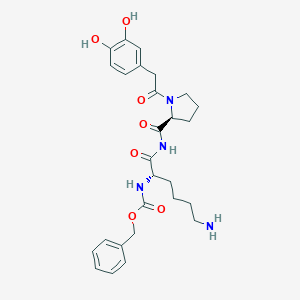
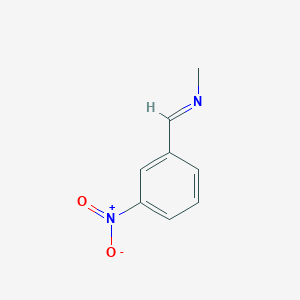
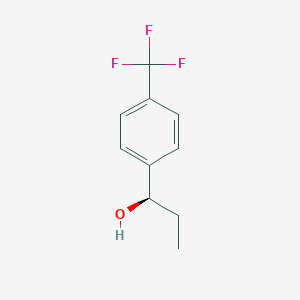
![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)